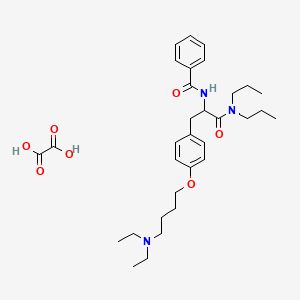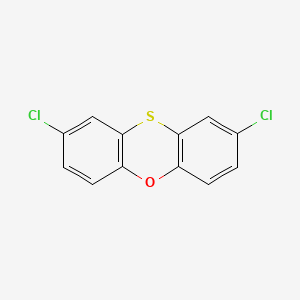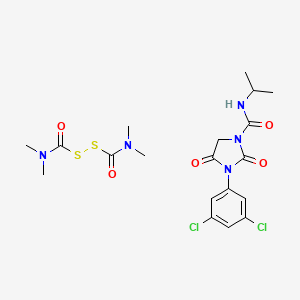
Iprodione-thiram mixt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iprodione-thiram mixture is a combination of two fungicides, iprodione and thiram, used primarily in agriculture to control a wide range of fungal diseases in crops. Iprodione is a dicarboximide fungicide that inhibits the germination of fungal spores and blocks the growth of fungal mycelium . Thiram, on the other hand, is a thiuram disulfide fungicide that acts as a contact fungicide and animal repellent . The mixture of these two compounds provides a broad-spectrum fungicidal activity, making it effective against various fungal pathogens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of iprodione and thiram involves large-scale chemical synthesis using the above-mentioned reactions. The processes are optimized for high yield and purity, and the final products are formulated into various forms such as wettable powders, water-dispersible granules, and aqueous suspension concentrates .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Iprodione: Hydrolysis is facilitated by water and microbial enzymes.
Thiram: Oxidation is facilitated by oxidizing agents such as chlorine.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Iprodione-thiram mixture has been extensively studied for its applications in various fields:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iprodione: Similar compounds include vinclozolin and procymidone, which are also dicarboximide fungicides.
Thiram: Similar compounds include ziram and ferbam, which are also thiuram disulfide fungicides.
Uniqueness
Eigenschaften
CAS-Nummer |
58784-17-1 |
|---|---|
Molekularformel |
C19H25Cl2N5O5S2 |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H13Cl2N3O3.C6H12N2O2S2/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10;1-7(2)5(9)11-12-6(10)8(3)4/h3-5,7H,6H2,1-2H3,(H,16,20);1-4H3 |
InChI-Schlüssel |
TXBIHWOLLNRWJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl.CN(C)C(=O)SSC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


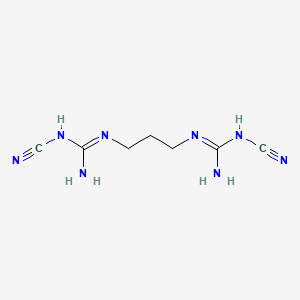
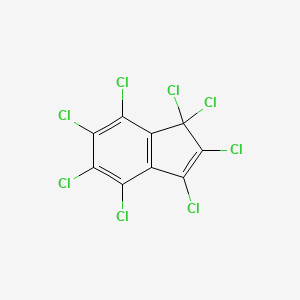
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
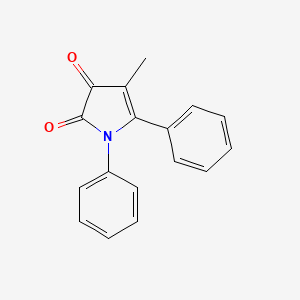

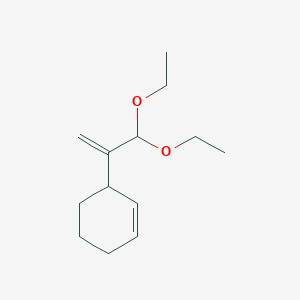
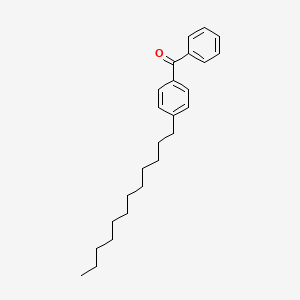
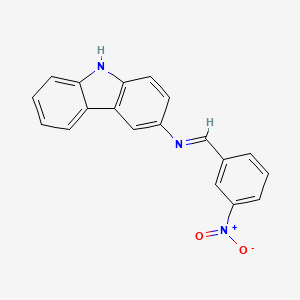
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
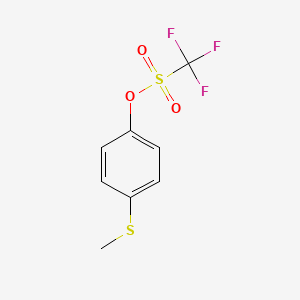

![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
